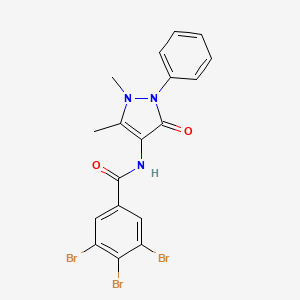

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with three bromine atoms and a pyrazole ring

Mécanisme D'action

Target of Action

The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP). These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .

Biochemical Pathways

By inhibiting alkaline phosphatases, the compound affects several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of monophosphate esters at alkaline pH, contributing to phosphate metabolism. Inhibition of these enzymes can disrupt these pathways, potentially leading to alterations in bone mineralization and lipid metabolism .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of alkaline phosphatases. This can lead to a decrease in phosphate metabolism, potentially affecting bone mineralization and lipid metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, alkaline phosphatases, the targets of the compound, have optimal activity at alkaline pH. Therefore, changes in pH could affect the compound’s efficacy. Similarly, high temperatures could potentially degrade the compound, reducing its stability and effectiveness .

Analyse Biochimique

Biochemical Properties

N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))(3,4,5-tribromophenyl)formamide has been found to interact with several enzymes, proteins, and other biomolecules . It has been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP)

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent at a temperature of 50°C and stirred for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

- 4-((E)-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 4-tert-butylbenzoate

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide

Uniqueness

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to the presence of three bromine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

3,4,5-Tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical formula of the compound is C18H14Br3N3O2, with a molecular weight of approximately 544.05 g/mol. The structure features a pyrazole ring linked to a benzamide moiety, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14Br3N3O2 |

| Molecular Weight | 544.05 g/mol |

| Purity | >90% |

Synthesis

The synthesis of this compound involves the bromination of specific precursors followed by amide formation. The detailed synthetic pathway is critical for ensuring the yield and purity of the compound.

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of related benzamide derivatives. For example, certain pyrazole-linked compounds demonstrated effective mortality rates against pests like Mythimna separate and Helicoverpa armigera, suggesting that this compound may possess similar activities .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies have shown that compounds with a pyrazole structure can act as antioxidants and possess anti-inflammatory properties. These effects are attributed to their ability to scavenge free radicals and inhibit inflammatory pathways .

The biological activity of 3,4,5-tri-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is influenced by its structural features:

- Hydrogen Bonding : The compound's ability to form hydrogen bonds enhances its interaction with biological targets.

- Electrophilic Nature : Computational studies suggest that the presence of electron-withdrawing groups increases electrophilicity, facilitating interactions with nucleophilic sites in biomolecules .

- Nonlinear Optical Properties : Some derivatives exhibit nonlinear optical properties that may be harnessed in therapeutic applications .

Case Studies

A study evaluated the insecticidal activity of various pyrazole derivatives against Spodoptera frugiperda, revealing that certain structural modifications significantly enhanced lethality compared to control substances .

Another investigation focused on the antioxidant capacity of similar compounds through DFT calculations and experimental assays. The results indicated substantial radical scavenging abilities and potential therapeutic applications in oxidative stress-related conditions .

Propriétés

IUPAC Name |

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJWQJHFPHCJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.